molecular formula C16H13ClN4O B14096956 N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B14096956
M. Wt: 312.75 g/mol
InChI Key: VCWUYIBDWIPPLG-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and a 4-chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide is derived from 4-chlorobenzyl azide, and the alkyne is phenylacetylene.

    Coupling Reaction: The resulting triazole intermediate is then coupled with a carboxylic acid derivative, such as 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, using coupling reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like chromium(VI) compounds, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium(VI) compounds, such as pyridinium chlorochromate (PCC), in solvents like dichloromethane (DCM).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base like potassium carbonate in solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry:

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the activity of enzymes essential for the survival of microorganisms. The triazole ring and the 4-chlorobenzyl moiety play crucial roles in binding to the active sites of these enzymes, thereby disrupting their function and leading to the death of the microorganisms.

Comparison with Similar Compounds

N-(4-chlorobenzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent that also contains a triazole ring. Unlike this compound, fluconazole has two triazole rings and a different substitution pattern.

    Itraconazole: Another antifungal agent with a triazole ring, but with a more complex structure and additional functional groups.

    Voriconazole: A triazole antifungal with a structure similar to fluconazole but with additional fluorine atoms, enhancing its activity and spectrum of action.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-chlorobenzyl moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H13ClN4O

Molecular Weight

312.75 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-phenyl-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H13ClN4O/c17-13-8-6-11(7-9-13)10-18-16(22)15-14(19-21-20-15)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,22)(H,19,20,21)

InChI Key

VCWUYIBDWIPPLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=C2C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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